molecular formula C6H3Cl2N3 B12438665 4-Amino-2,6-dichloronicotinonitrile

4-Amino-2,6-dichloronicotinonitrile

Cat. No.: B12438665
M. Wt: 188.01 g/mol
InChI Key: QJHWOTXPTCHUFE-UHFFFAOYSA-N
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Description

4-Amino-2,6-dichloronicotinonitrile is an organic compound with the molecular formula C6H3Cl2N3 It is a derivative of nicotinonitrile, characterized by the presence of amino and dichloro substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,6-dichloronicotinonitrile typically involves the chlorination of nicotinonitrile followed by amination. One common method includes the following steps:

    Chlorination: Nicotinonitrile is treated with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 2 and 6 positions of the pyridine ring.

    Amination: The resulting 2,6-dichloronicotinonitrile is then reacted with ammonia or an amine source to introduce the amino group at the 4 position.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,6-dichloronicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution: Products include various substituted nicotinonitriles, depending on the nucleophile used.

    Oxidation and Reduction: Products vary based on the specific reaction, but may include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

4-Amino-2,6-dichloronicotinonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antibacterial, or antiviral properties.

    Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Research: It serves as a tool for studying biological pathways and mechanisms, particularly those involving pyridine derivatives.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dichloronicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and dichloro substituents on the pyridine ring allow the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloronicotinonitrile: Lacks the amino group at the 4 position, resulting in different chemical and biological properties.

    4-Amino-2-chloronicotinonitrile: Contains only one chlorine atom, leading to variations in reactivity and applications.

    4-Amino-2,6-dimethylnicotinonitrile:

Uniqueness

4-Amino-2,6-dichloronicotinonitrile is unique due to the combination of amino and dichloro substituents on the pyridine ring. This specific arrangement imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Biological Activity

4-Amino-2,6-dichloronicotinonitrile is a compound of interest in pharmacological and toxicological research due to its potential biological activities. This article explores its biological activity, including mutagenicity, genotoxicity, and metabolic pathways, supported by relevant data and case studies.

This compound is a derivative of nicotinonitrile with two chlorine substituents at positions 2 and 6. Its chemical structure can be represented as follows:

  • Molecular Formula : C₆H₄Cl₂N₃
  • Molecular Weight : 194.02 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its mutagenic and genotoxic properties.

Mutagenicity Studies

Research indicates that this compound exhibits mutagenic activity. In a study involving Salmonella strains (TA98 and TA100), the compound demonstrated significant mutagenicity both with and without metabolic activation. The results are summarized in Table 1.

Test System Dose/Concentration Results without Activation Results with Activation Comments
S. typhimurium TA9875 mg/kg TNT+ (mutagenic)-Mutagenicity correlated with urinary metabolites
S. typhimurium TA10075 mg/kg TNT-+ (mutagenic)Higher mutagenicity in high-exposure group

The study found that urinary metabolites from workers exposed to TNT, which contains this compound as a metabolite, also exhibited mutagenic effects .

Genotoxicity Findings

Genotoxicity assessments revealed that the compound causes DNA damage in bacterial models. A study utilizing the umu test indicated that the compound induced DNA damage in Salmonella choleraesuis when metabolic activation was present but not when it was absent .

Metabolism and Toxicokinetics

The metabolism of this compound has been studied extensively due to its relationship with TNT metabolism. Approximately 50% of an administered dose is absorbed within 24 hours, with significant distribution to the liver and kidneys. The majority (about 75%) is excreted through urine as metabolites rather than as the parent compound .

Key Metabolites

  • 4-Amino-2,6-dinitrotoluene (ADNT) : Identified as a major urinary metabolite.
  • Further Reduction Products : Includes compounds such as 4,6-diamino-2-nitrotoluene.

Case Studies

A notable case study involved workers exposed to TNT in munitions factories. Urine samples collected post-exposure showed increased mutagenic activity compared to pre-exposure samples, correlating with elevated levels of urinary ADNT .

Properties

IUPAC Name

4-amino-2,6-dichloropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-5-1-4(10)3(2-9)6(8)11-5/h1H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHWOTXPTCHUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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